(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-2-imine core, substituted with benzenesulfonyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromen-2-imine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Substitution with the methoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions, where the methoxyphenyl group is introduced using reagents like 3-chloro-4-methoxyaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxy and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxyphenyl isocyanate
- 3-chloro-4-methylphenyl isocyanate
- 3-(4-methoxyphenyl)butanoic acid
Uniqueness
Compared to similar compounds, (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-28-17-10-8-15-12-22(31(26,27)18-6-4-3-5-7-18)23(30-21(15)14-17)25-16-9-11-20(29-2)19(24)13-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPBWYMFMSSCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC(=C(C=C3)OC)Cl)O2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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